3-Chloro-2-(pentafluoroethyl)pyridine
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Overview
Description
3-Chloro-2-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N. It is a derivative of pyridine, where the 3-position is substituted with a chlorine atom and the 2-position is substituted with a pentafluoroethyl group. This compound is known for its unique chemical properties due to the presence of both chlorine and pentafluoroethyl groups, which impart distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pentafluoroethyl)pyridine typically involves the introduction of the pentafluoroethyl group into a pyridine ring followed by chlorination. One common method involves the reaction of 2-(pentafluoroethyl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions like the Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-azido-2-(pentafluoroethyl)pyridine or 3-thio-2-(pentafluoroethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(pentafluoroethyl)pyridine.
Scientific Research Applications
3-Chloro-2-(pentafluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pentafluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pentafluoroethyl group can enhance the compound’s ability to penetrate biological membranes and increase its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the pentafluoroethyl group, making it less hydrophobic and less stable.
2-(Pentafluoroethyl)pyridine: Lacks the chlorine atom, resulting in different reactivity.
3-Bromo-2-(pentafluoroethyl)pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and stability.
Uniqueness
3-Chloro-2-(pentafluoroethyl)pyridine is unique due to the combination of the chlorine and pentafluoroethyl groups, which impart distinct chemical properties such as increased hydrophobicity, stability, and reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDYIWXYRKJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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